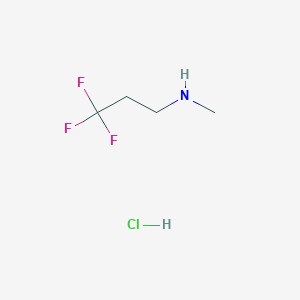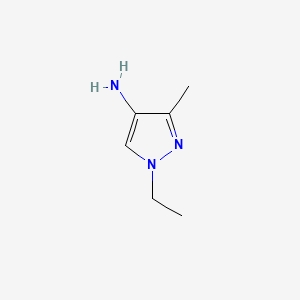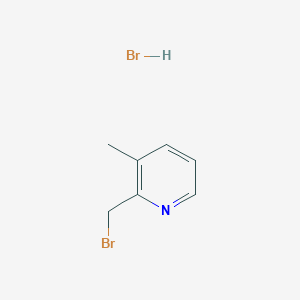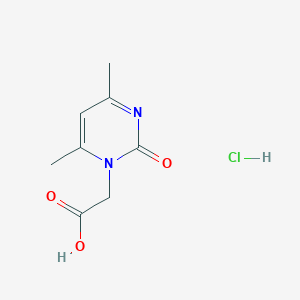
甲基(3,3,3-三氟丙基)胺盐酸盐
描述
Methyl(3,3,3-trifluoropropyl)amine hydrochloride is a chemical compound with the molecular formula C_5H_9F_3N·HCl. It is a derivative of amines where a trifluoropropyl group is attached to a methylamine moiety, and it is commonly used in various scientific and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized by reacting 3,3,3-trifluoropropylamine with methyl chloride in an appropriate solvent such as methanol or ethanol.
The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Industrial production involves large-scale reactions using reactors designed to handle high pressures and temperatures.
Purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: Methyl(3,3,3-trifluoropropyl)amine hydrochloride can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to obtain the corresponding amine from its derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Trifluoropropylamine derivatives.
Reduction: Methylamine derivatives.
Substitution: Various substituted amines.
Chemistry:
Used as a reagent in organic synthesis for the preparation of trifluoromethylated compounds.
Employed in the study of fluorine-containing compounds and their reactivity.
Biology:
Utilized in the development of fluorinated drugs and bioactive molecules.
Investigated for its potential biological activity and interactions with biological targets.
Medicine:
Explored for its use in pharmaceutical formulations and drug delivery systems.
Studied for its potential therapeutic effects in various diseases.
Industry:
Applied in the production of fluorinated polymers and materials.
Used in the manufacturing of specialty chemicals and coatings.
科学研究应用
氟化合物的合成
甲基(3,3,3-三氟丙基)胺盐酸盐: 用于合成氟化有机化合物。 三氟丙基可以赋予分子独特的性质,例如提高亲脂性和代谢稳定性,使其在医药和农药中具有价值 .
材料科学:气凝胶和干凝胶
在材料科学中,该化合物已用于合成部分氟化的气凝胶和干凝胶。 这些材料具有低表面能,可用于需要疏水表面的应用,例如涂层和绝缘材料 .
化学合成
甲基(3,3,3-三氟丙基)胺盐酸盐的胺官能团使其能够在各种化学反应中充当亲核试剂或碱。 这使其成为合成各种化学产品(包括医药和聚合物)的通用试剂 .
色谱
在色谱中,该化合物可用于修饰用作固定相的硅胶。 氟化链可以改变分析物的保留时间,改善具有相似极性的化合物的分离 .
分析化学
在分析化学中,甲基(3,3,3-三氟丙基)胺盐酸盐可用于衍生化化合物,以便通过核磁共振或质谱等技术进行分析,从而增强分析物的检测和定量 .
药物研究
该化合物将氟原子引入分子中的能力在药物研究中尤其宝贵。 氟原子可以极大地影响药物的生物活性,影响其效力、选择性和药代动力学特性 .
环境科学
甲基(3,3,3-三氟丙基)胺盐酸盐: 可用于环境科学研究氟化化合物在环境中的行为。 其特性可以帮助了解这些化合物的持久性和生物积累 .
聚合物化学
在聚合物化学中,该化合物用于将氟化侧链引入聚合物。 这会导致具有增强的化学抗性、热稳定性和独特物理性质的材料,适用于高级应用 .
生化分析
Biochemical Properties
Methyl(3,3,3-trifluoropropyl)amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. The trifluoropropyl group can influence the compound’s binding affinity to various enzymes and proteins. For instance, it has been observed to interact with hydrophobic pockets of enzymes, potentially altering their activity. The compound’s interaction with enzymes such as cytochrome P450 can lead to modifications in metabolic pathways, affecting the overall biochemical landscape .
Cellular Effects
Methyl(3,3,3-trifluoropropyl)amine hydrochloride has notable effects on various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Studies have shown that methyl(3,3,3-trifluoropropyl)amine hydrochloride can induce changes in the expression of genes related to metabolic processes, leading to shifts in cellular function .
Molecular Mechanism
The molecular mechanism of action of methyl(3,3,3-trifluoropropyl)amine hydrochloride involves its binding interactions with biomolecules. The trifluoropropyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, methyl(3,3,3-trifluoropropyl)amine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl(3,3,3-trifluoropropyl)amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl(3,3,3-trifluoropropyl)amine hydrochloride remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of methyl(3,3,3-trifluoropropyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and cellular changes, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Methyl(3,3,3-trifluoropropyl)amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of metabolites by modulating enzyme activity, leading to shifts in metabolic equilibrium. For example, its interaction with cytochrome P450 enzymes can result in altered drug metabolism, impacting the pharmacokinetics of co-administered compounds .
Transport and Distribution
Within cells and tissues, methyl(3,3,3-trifluoropropyl)amine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, influencing its accumulation and activity. The compound’s hydrophobic nature allows it to associate with lipid membranes, affecting its distribution within cellular environments .
Subcellular Localization
The subcellular localization of methyl(3,3,3-trifluoropropyl)amine hydrochloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
作用机制
The mechanism by which Methyl(3,3,3-trifluoropropyl)amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to receptors or enzymes, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Methyl(3,3,3-trifluoropropyl)siloxane: Used in the production of fluorosilicone polymers.
Methyl trifluoropropionate: Employed in organic synthesis and as a reagent.
Trifluoropropylamine: Utilized in the preparation of trifluoromethylated compounds.
Uniqueness:
Methyl(3,3,3-trifluoropropyl)amine hydrochloride is unique due to its combination of a trifluoropropyl group with an amine, providing distinct chemical properties and reactivity compared to other similar compounds.
属性
IUPAC Name |
3,3,3-trifluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-8-3-2-4(5,6)7;/h8H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZNZTXBTNXUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211709-82-8 | |
| Record name | methyl(3,3,3-trifluoropropyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)


